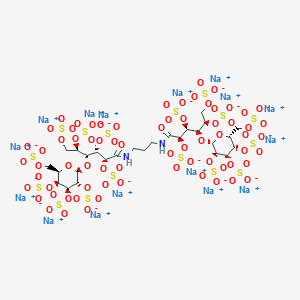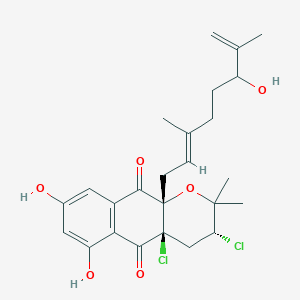
Napyradiomycin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napyradiomycin A2 is a natural product that has been isolated from the bacterial strain Streptomyces sp. It has been found to have potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structure of this compound has attracted attention from researchers who are interested in developing new antibiotics to combat the growing problem of antibiotic resistance.
Scientific Research Applications
Antibacterial Properties
Napyradiomycin A2 and its derivatives have demonstrated significant antibacterial activities. For example, derivatives like napyradiomycin SR and 16-dechloro-16-hydroxynapyradiomycin C2 exhibit antibacterial properties (Motohashi et al., 2008). Additionally, studies have shown potent and rapid bactericidal activity of napyradiomycin derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications (Haste et al., 2011).
Anticancer and Cytotoxic Effects
Several napyradiomycin derivatives exhibit moderate cytotoxicities against various human cancer cell lines, indicating their potential as anticancer agents. For instance, specific napyradiomycins have demonstrated cytotoxic effects in colon adenocarcinoma cell lines through the induction of apoptosis (Farnaes et al., 2014).
Anti-inflammatory and Antioxidant Activities
Certain napyradiomycins, like 16Z-19-hydroxynapyradiomycin A1, have shown antioxidant and anti-inflammatory properties. These compounds activate the Nrf2 pathway, known for its defense against oxidative stress, and suppress inflammatory mediators (Choi et al., 2020).
Antifouling Properties
Napyradiomycins have also demonstrated potential in addressing marine biofouling, a significant issue for aquaculture and shipping industries. They have shown efficacy in inhibiting biofilm-forming bacteria and preventing the settlement of certain marine organisms without causing toxicity, making them candidates for antifouling applications (Pereira et al., 2020).
Inhibition of Mitochondrial Complexes
Research has identified napyradiomycin A1 as an inhibitor of mitochondrial complexes I and II, suggesting a potential role in targeting cellular energy metabolism in cancer therapy (Yamamoto et al., 2012).
Properties
| 111216-62-7 | |
Molecular Formula |
C25H30Cl2O6 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |
InChI Key |
MUVCLXZNRJJIGV-IYESRBMVSA-N |
Isomeric SMILES |
CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |
SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
synonyms |
16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



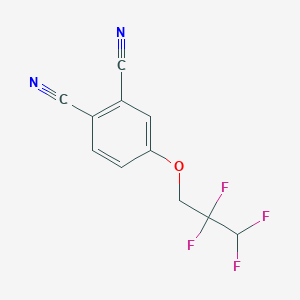
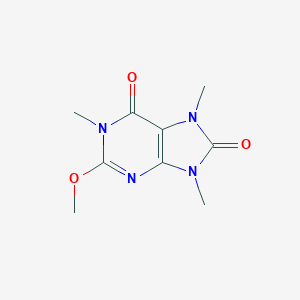
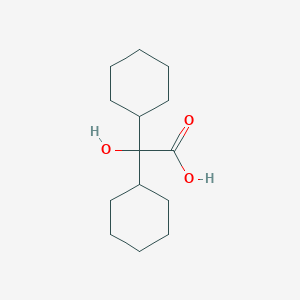
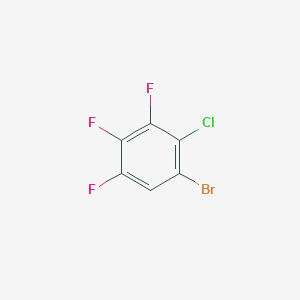

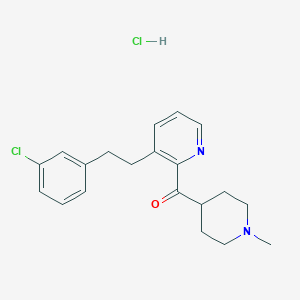

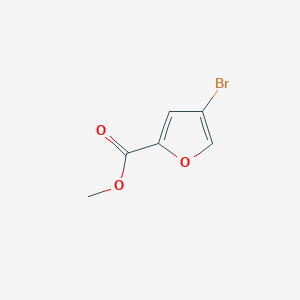
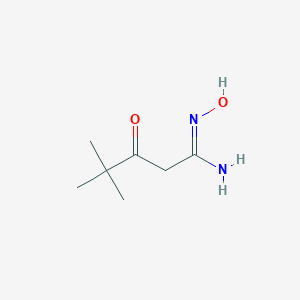
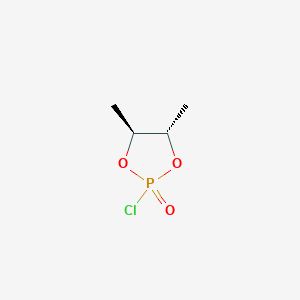
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
